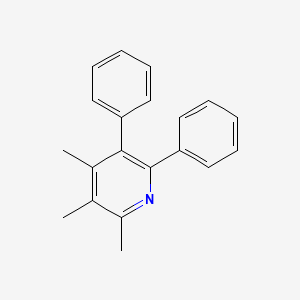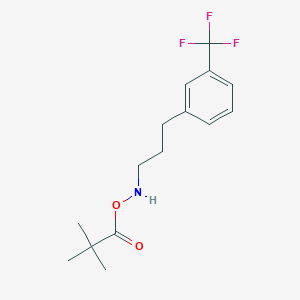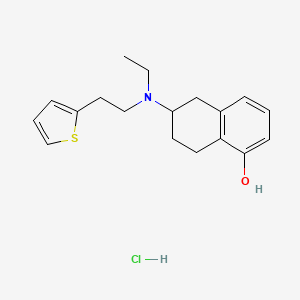
2,6-Difluoro-4-((methylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-4-((methylamino)methyl)phenol: is a chemical compound with the following molecular formula:
C8H9F2NO
and a molecular weight of 155.17 g/mol . It contains a phenolic ring substituted with fluorine atoms and a methylamino group.Preparation Methods
Synthetic Routes: The synthesis of this compound involves introducing fluorine atoms onto a phenolic ring. One common method is the Suzuki–Miyaura coupling reaction, which joins chemically differentiated fragments using a palladium catalyst. In this process, oxidative addition occurs with electrophilic organic groups, while transmetalation transfers nucleophilic organic groups from boron to palladium .
Reaction Conditions: The specific conditions for the synthesis depend on the chosen synthetic route. the Suzuki–Miyaura coupling typically employs mild and functional group-tolerant reaction conditions.
Industrial Production: Industrial-scale production methods may involve variations of the Suzuki–Miyaura coupling or other fluorination strategies. detailed industrial processes are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactivity: 2,6-Difluoro-4-((methylamino)methyl)phenol can undergo various reactions, including oxidation, reduction, and substitution. Common reagents include boron-based compounds (e.g., boronic acids), palladium catalysts, and fluorinating agents.
Major Products: The major products formed from these reactions include derivatives of the phenolic ring, such as fluorinated phenols or substituted amines.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Developing potential drugs or imaging agents.
Industry: Incorporating fluorinated compounds into materials or catalysts.
Mechanism of Action
The exact mechanism by which 2,6-Difluoro-4-((methylamino)methyl)phenol exerts its effects depends on its specific applications. It may interact with cellular receptors, enzymes, or other molecular targets.
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2,6-difluoro-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H9F2NO/c1-11-4-5-2-6(9)8(12)7(10)3-5/h2-3,11-12H,4H2,1H3 |
InChI Key |
RWAKSPAHXLBPLD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)








![(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12953810.png)



![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-7-amine](/img/structure/B12953828.png)
